molecular formula C18H21N3O2S B2661897 2-{[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide CAS No. 872694-73-0

2-{[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2661897
CAS No.: 872694-73-0
M. Wt: 343.45
InChI Key: JPABLKVUUGKYLW-UHFFFAOYSA-N
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Description

2-{[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring substituted with a 4-methylphenyl group and a sulfanyl group, along with an acetamide moiety linked to an oxolan-2-ylmethyl group.

Scientific Research Applications

2-{[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyridazine ring, followed by the introduction of the 4-methylphenyl group. The sulfanyl group is then added through a nucleophilic substitution reaction. Finally, the acetamide moiety is introduced via an amidation reaction with the oxolan-2-ylmethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Large-scale production may also involve continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the pyridazine ring to a dihydropyridazine derivative.

    Substitution: The sulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-{[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation.

    Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.

Uniqueness

2-{[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-13-4-6-14(7-5-13)16-8-9-18(21-20-16)24-12-17(22)19-11-15-3-2-10-23-15/h4-9,15H,2-3,10-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPABLKVUUGKYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601330779
Record name 2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788597
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

872694-73-0
Record name 2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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